N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a structurally complex organophosphorus compound characterized by a pentacyclic framework fused with a dioxaphosphorinane core. The molecule features two propyl substituents on the amine nitrogen and a phosphorus atom integrated into a heterocyclic system. Its structural complexity arises from the fused polycyclic system, which imposes steric constraints and influences electronic properties .
Properties
IUPAC Name |
N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO2P/c1-3-17-27(18-4-2)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-16H,3-4,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHMEHOYQRTGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phosphorus and nitrogen atoms in the compound .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties . In the industrial sector, it may be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 12,14-dioxa-13-phosphapentacyclo derivatives distinguished by substituents on the amine group and modifications to the heterocyclic backbone. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
*Molecular weight estimated based on structural analogy to ; dipropyl adds ~28 g/mol vs. diethyl.
Key Findings
The N,N-bis(4-methoxyphenethyl) variant (MW 599.7) introduces aromaticity and hydrogen-bonding capacity via methoxy groups, which could enhance receptor binding but reduce solubility. The target compound’s dipropyl groups balance lipophilicity and steric demand, though this may limit applications in tightly packed molecular environments.
Synthetic Accessibility :
- The diethyl derivative is commercially available at >97% purity, suggesting robust synthetic protocols. In contrast, the dipropyl and methoxyphenethyl analogs lack reported purity data, implying greater synthetic challenges.
Structural Rigidity :
All analogs share the pentacyclic backbone, which restricts conformational flexibility. This rigidity is advantageous for designing enzyme inhibitors or catalysts but may complicate derivatization.
Potential Applications: The diethyl analog’s high purity makes it a candidate for pharmaceutical intermediate studies. The methoxyphenethyl derivative’s bulkier structure could be tailored for selective binding in anticancer or antimicrobial agents.
Biological Activity
N,N-Dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex compound characterized by its unique pentacyclic structure and multiple functional groups that include phosphorous and urea moieties. This structural complexity suggests potential applications in medicinal chemistry and materials science due to its electronic and steric properties.
Structural Features
The compound features a pentacyclic framework with significant functional groups:
- Dioxa Groups : Contribute to the stability and reactivity of the compound.
- Phosphorous Atom : Enhances biological activity through interactions with biological targets.
- Urea Moiety : Known for its biological activities including antitumor properties.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Compounds similar to this have shown potential in inhibiting tumor growth through various mechanisms. |
| Antimicrobial Activity | The presence of phosphorous and urea functionalities enhances interaction with microbial targets. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of phosphorous-containing compounds exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Effects : Research on phosphoramide derivatives indicated that they possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Enzyme Interaction Studies : Molecular docking simulations have been employed to explore the binding affinities of this compound with various enzymes, suggesting potential inhibitory effects that warrant further investigation.
Synthesis and Reactivity
The synthesis of N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa involves multi-step organic synthesis techniques typical for urea derivatives and phosphorous compounds:
- Step 1 : Formation of the pentacyclic framework.
- Step 2 : Introduction of dioxa groups through oxidation reactions.
- Step 3 : Phosphorylation to incorporate the phosphorous atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
